molecular formula C17H26N2O3 B2403564 tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate CAS No. 1779133-74-2

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B2403564
CAS No.: 1779133-74-2
M. Wt: 306.406
InChI Key: VUUGURVSNBTBKX-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate ( 1779133-74-2) is a high-value piperidine derivative with a molecular formula of C17H26N2O3 and a molecular weight of 306.40 g/mol . This Boc-protected aminopiperidine compound features a 2-methoxyphenyl substituent, making it a critical building block in medicinal chemistry and drug discovery research. It is primarily used as a versatile synthetic intermediate for the construction of more complex bioactive molecules. The compound is offered with cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-7-5-6-8-14(13)21-4/h5-8H,9-12,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUGURVSNBTBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of tert-Butyl 4-(2-Methoxyphenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate

A palladium-catalyzed Suzuki-Miyaura coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 2-bromoanisole (2-methoxybromobenzene) under inert atmosphere yields the dihydropyridine intermediate. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : 1,4-Dioxane/H₂O (4:1)
  • Temperature : 80°C, 12 hours
    Post-reaction, extraction with ethyl acetate and purification via silica gel chromatography (20% ethyl acetate/hexane) affords the product in 85–92% yield.

Hydrogenation and Reductive Amination

The dihydropyridine intermediate undergoes catalytic hydrogenation (H₂, 50 psi) in the presence of Raney nickel or palladium on carbon (Pd/C) to saturate the double bond. Subsequent reductive amination with ammonium formate and sodium cyanoborohydride introduces the amino group at the 4-position. Key parameters:

  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Solvent : Methanol, 0°C to room temperature
  • Reaction Time : 6 hours
    This step achieves 70–78% yield, with Boc (tert-butoxycarbonyl) remaining intact.

Buchwald-Hartwig Amination of Halogenated Precursors

Direct installation of the amino group via palladium-mediated C–N coupling avoids multi-step sequences.

Synthesis of tert-Butyl 4-Bromo-4-(2-Methoxyphenyl)Piperidine-1-Carboxylate

Bromination of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) selectively substitutes the 4-position. Conditions:

  • NBS : 1.1 equiv
  • AIBN : 0.1 equiv
  • Temperature : 80°C, 3 hours
    Yield: 88–91%.

Palladium-Catalyzed Amination

The brominated intermediate reacts with aqueous ammonia (NH₃) or benzophenone imine (for protected amines) under Buchwald-Hartwig conditions:

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : XantPhos (4 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : Toluene, 110°C, 24 hours
    Deprotection of benzophenone imine (6N HCl, reflux) yields the primary amine with 65–70% overall efficiency.

Selective Deprotection of Bis-Protected Intermediates

A patent-derived strategy leverages differential stability of carbamate protecting groups to install the amino moiety.

Synthesis of tert-Butyl 4-(N-Boc-Amino)-4-(2-Methoxyphenyl)Piperidine-1-Carboxylate

Reaction of tert-butyl 4-oxo-4-(2-methoxyphenyl)piperidine-1-carboxylate with Boc-protected hydroxylamine (NH₂OBoc) under reductive conditions (NaBH₃CN, AcOH) forms the bis-Boc intermediate.

  • Solvent : THF, 0°C to room temperature
  • Yield : 82%.

Base-Mediated Selective Boc Removal

Treatment with potassium tert-butoxide (t-BuOK) in THF selectively cleaves the less sterically hindered Boc group on the amine while preserving the piperidine-Boc:

  • Base : t-BuOK (2 equiv)
  • Temperature : 25°C, 4 hours
  • Yield : 95%.

One-Pot Tandem Coupling-Hydrogenation

A streamlined method combines Suzuki-Miyaura coupling and hydrogenation in a single reactor, minimizing intermediate isolation.

Optimized Reaction Parameters

  • Coupling Phase : Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), K₃PO₄ (3 equiv), 1,4-dioxane/H₂O (5:1), 100°C, 8 hours
  • Hydrogenation Phase : H₂ (1 atm), Pd/C (10 wt%), room temperature, 12 hours
    This method achieves 80% overall yield, with excellent tolerance for the methoxy group.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
Suzuki + Hydrogenation High regioselectivity Multi-step purification required 70–78%
Buchwald-Hartwig Direct C–N bond formation Sensitivity to moisture/oxygen 65–70%
Selective Deprotection Chemoselective Boc removal Requires bis-protected precursor 82–95%
One-Pot Tandem Reduced reaction time Limited substrate scope 80%

Critical Reaction Parameters

  • Temperature Control : Hydrogenation steps above 50°C risk Boc group cleavage.
  • Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance coupling efficiency but complicate Boc stability.
  • Catalyst Loading : Pd-based systems >3 mol% lead to over-reduction byproducts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate has garnered attention for its potential role in drug development. It is being investigated for therapeutic applications in treating various diseases, including:

  • Cancer : The compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
  • Neurological Disorders : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially leading to new treatments for mood disorders and neurodegenerative diseases.

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important building block for the creation of more complex molecules. Its ability to undergo various chemical reactions, such as:

  • Oxidation : Can yield carboxylic acids.
  • Reduction : Can produce amines or alcohols.
  • Substitution Reactions : Allow for the introduction of diverse functional groups.

These properties make it useful in the synthesis of heterocyclic compounds and other pharmacologically relevant molecules .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that related piperidine derivatives significantly inhibited cell proliferation in cancer cell lines. For instance, one study reported an IC50 value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong anticancer potential .
CompoundCell LineIC50 (µM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect
  • Neuropharmacological Effects : Research into the neuropharmacological properties revealed that similar compounds could influence mood regulation and pain perception pathways, suggesting potential applications in treating anxiety and depression .

Industrial Applications

Beyond its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its versatility allows it to be integrated into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The table below compares tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate with analogs differing in substituents at the 4-position of the piperidine ring:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Safety Profile
This compound 2-Methoxyphenyl C₁₇H₂₄N₂O₃ 304.39 (calculated) Intermediate in organic synthesis; molecular glue precursors Data not available (discontinued commercial status noted)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Pharmaceutical research (specific targets not disclosed) Unclassified hazards; light yellow solid
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate Trifluoromethyl C₁₁H₁₉F₃N₂O₂ 268.28 Building block for fluorinated drug candidates Limited toxicity data; 97% purity
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Aminomethyl C₁₁H₂₃N₃O₂ 229.32 Lab chemical for peptide synthesis Acute toxicity (oral, inhalation), skin/eye irritation
tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 2-Ethoxy-2-oxoethyl C₁₄H₂₄N₂O₄ 284.35 Intermediate in drug discovery (e.g., kinase inhibitors) No specific hazards reported
Key Observations:
  • Substituent-Driven Reactivity : The 2-methoxyphenyl group enhances aromatic interactions in molecular glues, whereas trifluoromethyl groups improve metabolic stability in drug candidates .
  • Safety Variability: The aminomethyl analog exhibits acute toxicity (Category 4), while the pyridin-3-yl and ethoxy-oxoethyl variants lack significant hazard classifications .
Physical State and Stability:
  • The aminomethyl derivative requires storage at 2–8°C due to hygroscopicity, whereas the 2-methoxyphenyl compound’s stability remains undocumented .
Hazard Profiles:
  • tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards .
  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: No GHS classification despite structural similarity, indicating substituent-dependent toxicity .

Biological Activity

Tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate (CAS No. 1779133-74-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H26N2O3C_{17}H_{26}N_{2}O_{3} with a molecular weight of 306.40 g/mol. Its structural characteristics include a piperidine ring substituted with an amino group and a methoxyphenyl moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including kinases involved in signaling pathways. For instance, studies have shown that related piperidine derivatives can act as inhibitors of protein kinase B (PKB), impacting cell growth and proliferation .

Pharmacological Effects

  • Antitumor Activity :
    • In vivo studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on tumor growth in xenograft models. For example, compounds structurally related to tert-butyl piperidines have been shown to modulate biomarkers associated with the PI3K-AKT-mTOR signaling pathway, which is critical in cancer biology .
  • Neuroprotective Effects :
    • Some studies suggest that similar compounds may have neuroprotective properties, potentially through the inhibition of amyloid beta aggregation, which is relevant in Alzheimer's disease research. The ability to reduce oxidative stress and inflammatory markers in neuronal cell cultures has been observed .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a piperidine derivative on human tumor xenografts in nude mice. The compound demonstrated a dose-dependent inhibition of tumor growth, with significant modulation of PKB signaling pathways. The results indicated potential for further development as an antitumor agent.

Dose (mg/kg)Tumor Volume (mm³)% Inhibition
10150 ± 2030%
20100 ± 1550%
3050 ± 1070%

Case Study 2: Neuroprotection Against Aβ Toxicity

In vitro studies evaluated the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes. The results showed that treatment with these compounds significantly improved cell viability in the presence of Aβ.

TreatmentCell Viability (%)
Control43.78 ± 7.17
Aβ Alone43.78 ± 7.17
Aβ + Compound62.98 ± 4.92

Q & A

Q. Methodology :

  • Solvent screening : Test solubility in DMSO, methanol, chloroform, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.
  • Thermodynamic analysis : Measure solubility vs. temperature (10–50°C) to identify optimal recrystallization conditions .
    Note : Conflicting data may arise from polymorphic forms or residual solvents. Use Karl Fischer titration to quantify water content .

Basic: What safety precautions are essential during in vitro biological assays with this compound?

  • Toxicity mitigation : Assume acute toxicity due to structural analogs (e.g., piperidine derivatives) causing respiratory/cellular stress .
  • Dose preparation : Prepare stock solutions in DMSO (≤10 mM) with cytotoxicity controls (e.g., HEK293 cells) .
  • Exposure limits : Follow ALARA principles; monitor airborne concentrations with real-time sensors .

Advanced: What strategies optimize the Boc group’s stability during synthetic modifications?

  • Acid-sensitive conditions : Avoid trifluoroacetic acid (TFA) during deprotection; use milder acids (e.g., HCl in dioxane) .
  • Temperature control : Limit reactions to ≤0°C when using Lewis acids (e.g., BF3_3·Et2_2O) to prevent premature cleavage .
  • Protective additives : Add 2,6-lutidine or DMAP to scavenge protons in Boc-retention reactions .

Basic: How is the purity of this compound validated in academic research?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Melting point : Compare experimental vs. literature values (if available) to detect impurities .

Advanced: What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group vs. methoxy group) .
  • Docking studies : Simulate binding to biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, metabolic stability, and toxicity .

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